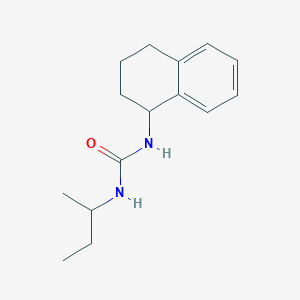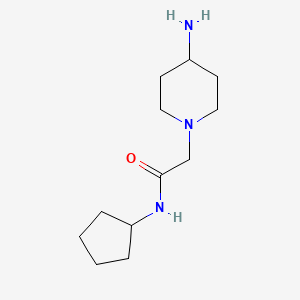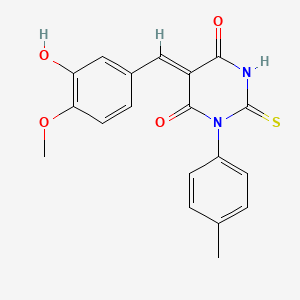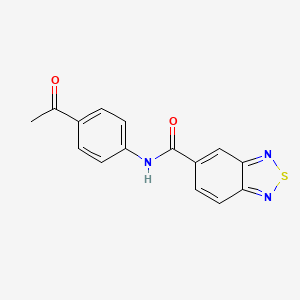
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Übersicht
Beschreibung
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as S-TNU, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the modulation of ion channels and receptors. This compound binds to a specific site on the ion channel or receptor, causing a conformational change that alters the activity of the channel or receptor. The exact mechanism of this compound's action on ion channels and receptors is not fully understood, but it is thought to involve the regulation of ion flux through the channel or the modulation of the receptor's signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated potassium channels, calcium channels, and sodium channels, leading to changes in membrane potential and excitability. This compound has also been found to modulate the activity of G protein-coupled receptors, leading to changes in intracellular signaling pathways. In addition, this compound has been found to inhibit the growth of cancer cells and to have analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for lab experiments. It is a potent and selective modulator of ion channels and receptors, making it a useful tool for studying their function. It is also stable and easy to handle, allowing for accurate dosing and reproducible results. However, this compound also has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. In addition, this compound has a relatively short half-life, requiring frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. One area of research is the development of more potent and selective modulators of ion channels and receptors. Another area of research is the identification of new targets for this compound, such as ion channels and receptors involved in neurological disorders. In addition, the development of new synthesis methods for this compound may improve its yield and reduce its cost. Finally, the use of this compound in animal models of disease may provide new insights into the role of ion channels and receptors in disease pathology.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been widely used in scientific research as a tool for studying the function of ion channels and receptors. It has been found to modulate the activity of various ion channels, including voltage-gated potassium channels, calcium channels, and sodium channels. This compound has also been used to study the function of G protein-coupled receptors, such as the dopamine receptor and the cannabinoid receptor. In addition, this compound has been used to study the role of ion channels and receptors in various physiological processes, such as pain sensation, synaptic transmission, and learning and memory.
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-11(2)16-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEELWSAGBLVMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4854822.png)

![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4854829.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4854836.png)


![5-[4-(allyloxy)-3-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854854.png)
![2-{[2-(5-ethyl-2-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B4854857.png)



![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)
